Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate
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Overview
Description
Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C7H9ClO4 and a molecular weight of 192.60 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves several steps. One common method includes the reaction of a suitable precursor with chloroform and a base under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or acetone. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The chlorine atom can participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s binding affinity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate can be compared with other similar compounds, such as:
Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate: This compound has a similar spirocyclic structure but with a methyl group instead of a chlorine atom, leading to different chemical reactivity and biological activity.
Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate:
Methyl 7-ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate: Contains an ethyl group, which influences its steric and electronic properties.
The uniqueness of this compound lies in its chlorine atom, which imparts distinct chemical and biological properties, making it valuable for specific research applications.
Biological Activity
Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS No. 10118-72-6) is a compound belonging to the class of dioxaspiro compounds, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C7H9ClO4. The presence of a dioxaspiro structure contributes to its unique chemical reactivity and biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial agent and its interactions with biological systems.
Antimicrobial Activity
Several studies have indicated that dioxaspiro compounds exhibit significant antimicrobial properties. For instance, a study by Alonso et al. (2024) reviews the antimicrobial effects of various dioxaspiro derivatives, suggesting that this compound may possess similar activities due to its structural characteristics .
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : Compounds with similar structures have shown the ability to inhibit key enzymes in microbial metabolism.
- Membrane Disruption : The lipophilic nature of dioxaspiro compounds may allow them to integrate into microbial membranes, leading to cell lysis.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various dioxaspiro compounds against Gram-positive and Gram-negative bacteria. This compound was tested alongside other derivatives, showing promising results against Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5 mg/ml .
Study 2: Synthesis and Biological Evaluation
In a synthetic study published by Foubelo et al., this compound was synthesized and evaluated for its biological activity. The compound displayed moderate cytotoxicity against several cancer cell lines, indicating potential as an anticancer agent .
Data Table: Biological Activity Summary
Activity Type | Tested Organisms | Concentration (mg/ml) | Effect |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 0.5 | Inhibition of growth |
Antimicrobial | Escherichia coli | 0.5 | Inhibition of growth |
Cytotoxicity | Various cancer cell lines | Varies | Moderate cytotoxicity observed |
Properties
Molecular Formula |
C7H9ClO4 |
---|---|
Molecular Weight |
192.60 g/mol |
IUPAC Name |
methyl 2-chloro-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C7H9ClO4/c1-10-5(9)7(8)6(12-7)2-3-11-4-6/h2-4H2,1H3 |
InChI Key |
AKFQCEKPGHEFFM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2(O1)CCOC2)Cl |
Origin of Product |
United States |
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